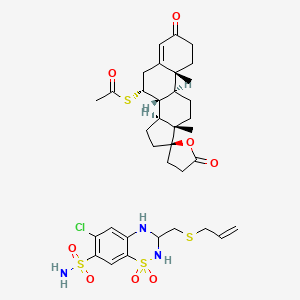

Prinactizide

Description

Properties

CAS No. |

76270-06-9 |

|---|---|

Molecular Formula |

C35H46ClN3O8S4 |

Molecular Weight |

800.5 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

InChI |

InChI=1S/C24H32O4S.C11H14ClN3O4S3/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24;1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h12,17-19,21H,4-11,13H2,1-3H3;2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/t17-,18-,19+,21+,22-,23-,24+;/m0./s1 |

InChI Key |

USEWNOGBXUWCFH-FXFKJASFSA-N |

Isomeric SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C.C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Althiazide

Althiazide is a thiazide diuretic. Detailed synthetic information for Althiazide is less commonly reported compared to more widely used diuretics. However, its synthesis would follow the general principles of thiazide diuretic production.

The search results provided insufficient specific data to fully populate the sub-sections for Althiazide according to the requested outline. General principles of thiazide synthesis are applicable.

Elucidation of Prinactizide S Molecular Mechanism of Action

Target Identification and Validation for Prinactizide

Target identification and validation are the foundational steps in deciphering a drug's mechanism. sygnaturediscovery.combio-rad.com This process aims to pinpoint the exact proteins, enzymes, or other macromolecules that a compound interacts with to produce a biological response. youtube.com A variety of techniques, spanning biochemical, genetic, and computational methods, are employed to achieve this. sigmaaldrich.comnih.gov

One of the most direct methods to identify a drug's target is through affinity purification. thermofisher.combio-rad.com This technique relies on the specific binding interaction between the compound (ligand) and its target. microbenotes.com

Methodology: In this approach, a molecule of this compound would be chemically modified to be immobilized on a solid support, such as a chromatography resin. bio-rad.comresearchgate.net A cellular extract or lysate containing a complex mixture of proteins is then passed over this resin. thermofisher.com Proteins that have a specific binding affinity for this compound will adhere to the resin, while all other non-binding proteins are washed away. thermofisher.comaptamergroup.com The bound proteins can then be eluted (released) and identified using techniques like mass spectrometry. nih.gov This method is powerful because it directly isolates proteins that physically interact with the compound. bio-rad.com

Table 1: Key Steps in Affinity Chromatography for Target Identification

| Step | Description | Purpose |

|---|---|---|

| Immobilization | This compound is chemically attached to a solid matrix. | To create a "bait" to capture target proteins. |

| Incubation | Cell lysate is passed over the immobilized this compound. | To allow specific binding between this compound and its target(s). |

| Washing | The matrix is washed with buffer. | To remove non-specifically bound proteins. |

| Elution | Conditions are changed (e.g., pH, salt concentration) to break the bond. | To release the specifically bound target protein(s). |

| Identification | Eluted proteins are analyzed, typically by mass spectrometry. | To determine the identity of the target protein(s). |

This approach can also be performed in reverse, where a specific antibody to a suspected target protein is used to pull down the protein and any bound compound, a technique known as immunoprecipitation. thermofisher.com

Genetic and genomic approaches offer a powerful, indirect way to identify drug targets by observing the effects of genetic modifications on a compound's activity. princeton.edustanford.edu These methods can reveal which genes, and by extension which proteins, are essential for a drug's function. illumina.com

Techniques Include:

Genome-Wide Screening: Techniques like CRISPR/Cas9 or RNA interference (RNAi) screens can be used to systematically knock out or knock down every gene in a cell line. sigmaaldrich.comcshl.edu These modified cells are then exposed to this compound. If knocking out a specific gene results in the cells becoming resistant or hypersensitive to this compound, it strongly suggests that the protein product of that gene is either the direct target or part of the pathway affected by the compound. stanford.edu

Comparative Genomics: By comparing the genomes of individuals or organisms that respond differently to a drug, researchers can identify genetic variations that may point to the drug's target or mechanism. youtube.com

Modern genomic techniques, such as next-generation sequencing, allow for a comprehensive analysis of the genetic landscape, providing a rich dataset for identifying potential drug targets. illumina.comgenome.gov

Computational and proteomics approaches leverage large datasets and advanced analytical techniques to predict and identify drug targets. abcam.comfrontiersin.org

Computational Prediction: This method, also known as in silico screening, uses computer models to predict interactions between a compound and a database of known protein structures. frontiersin.org The chemical structure of this compound would be virtually docked against thousands of protein targets to identify those with the highest predicted binding affinity. frontiersin.org This can rapidly narrow down the list of potential targets for further experimental validation. frontiersin.org

Proteomics: This involves analyzing the entire set of proteins (the proteome) in a cell or tissue before and after treatment with a compound like this compound. abcam.com By using mass spectrometry, researchers can identify changes in protein expression, post-translational modifications, or thermal stability. sapient.biobiognosys.com For example, in a cellular thermal shift assay (CETSA), drug binding can stabilize a target protein, causing it to denature at a higher temperature. catapult.org.uk These changes can point directly to the target protein or the pathways it modulates. abcam.combiognosys.com

Artificial intelligence and machine learning are increasingly being used to analyze these large proteomics datasets to improve the accuracy of target identification. abcam.comsapient.bio

Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects. sygnaturediscovery.comnih.gov This is achieved through a variety of in vitro (in a test tube) and cellular assays. sigmaaldrich.com

In Vitro Assays: These assays measure the direct interaction between this compound and the purified target protein. For instance, if the predicted target is an enzyme, researchers would perform an enzyme activity assay to see if this compound inhibits or activates it. Binding assays, such as surface plasmon resonance (SPR), can be used to measure the affinity and kinetics of the interaction directly.

Cell-Based Assays: These experiments are conducted in living cells to confirm that the interaction observed in vitro is relevant in a biological context. catapult.org.uk For example, researchers could overexpress or knock down the target protein in cells and observe whether this alters the cellular response to this compound. sygnaturediscovery.com Demonstrating that the compound engages with its target within a cell is a crucial step in mechanistic validation. catapult.org.uk

This compound's Interaction with Biological Targets

After identifying and validating the biological target(s) of this compound, the next step is to characterize the precise nature of their interaction. This involves studying the kinetics and mechanism of how the compound affects its target, for example, if the target is an enzyme.

If the validated target of this compound is an enzyme, studying the kinetics of its inhibition is essential to understand its mechanism of action. libretexts.org Enzyme kinetics analyzes how the presence of an inhibitor affects the rate of the enzymatic reaction. khanacademy.org

Types of Reversible Inhibition:

Competitive Inhibition: The inhibitor, structurally similar to the substrate, competes for the same active site on the enzyme. medschoolcoach.comlibretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org Kinetically, a competitive inhibitor increases the apparent Michaelis constant (K_m) but does not change the maximum reaction velocity (V_max). medschoolcoach.comteachmephysiology.com

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). libretexts.org This binding changes the enzyme's conformation, reducing its efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration. khanacademy.org A noncompetitive inhibitor decreases the V_max but does not affect the K_m. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate [ES] complex, not to the free enzyme. khanacademy.orgmedschoolcoach.com This type of inhibition is more effective at high substrate concentrations. Kinetically, an uncompetitive inhibitor decreases both the V_max and the K_m. medschoolcoach.com

Irreversible Inhibition: In some cases, an inhibitor may form a strong, often covalent, bond with the enzyme, permanently inactivating it. libretexts.org

To determine the type of inhibition for this compound, researchers would conduct a series of enzyme assays with varying concentrations of both the substrate and this compound. The data would then be plotted, for example, using a Lineweaver-Burk plot, which can graphically distinguish between the different inhibition models. khanacademy.org

Table 2: Effects of Different Inhibition Types on Kinetic Parameters

| Inhibition Type | Effect on V_max | Effect on K_m | Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Active Site |

| Noncompetitive | Decreases | Unchanged | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

Understanding these kinetic parameters provides deep insight into how this compound functions at a molecular level and is crucial for its potential development as a therapeutic agent. nih.gov

A Compound's Modulation of Cellular and Subcellular Pathways

Impact on Signal Transduction Cascades

The primary mechanism of this compound's action on signal transduction is driven by its Spironolactone (B1682167) component, which as a mineralocorticoid receptor (MR) antagonist, modulates several intracellular signaling pathways. Aldosterone (B195564), the natural ligand for the MR, is known to activate various signaling cascades that contribute to fibrosis, inflammation, and hypertrophy. By blocking this receptor, Spironolactone can prevent or reverse these pathological signaling events. nih.govdovepress.comresearchgate.net

Key signaling pathways impacted by Spironolactone include:

PI3K/Akt/mTOR Pathway: In podocytes, which are crucial cells in the kidney's filtration barrier, Spironolactone has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. portlandpress.comnih.gov Activation of this pathway is associated with cellular stress and apoptosis, while its inhibition by Spironolactone can promote protective mechanisms like autophagy. portlandpress.comnih.gov

Transforming Growth Factor-β (TGF-β)/SMAD Pathway: Spironolactone and its active metabolite, canrenone (B1668266), can inhibit fibrosis by acting on the SMAD signaling pathway. oup.com In human colonic myofibroblasts, they inhibit the fibrogenic effects induced by TGF-β1 by reducing the expression of phosphor-SMAD3, a key downstream mediator in the pathway. oup.com

MAP Kinase (MAPK) Pathways: Spironolactone has demonstrated an ability to inhibit the p38MAPK signaling pathway, which is critical for cellular apoptosis. nih.gov There is also evidence of crosstalk between the MR and Angiotensin II receptor (AT1R) signaling, where aldosterone can activate pathways like ERK1/2 and JNK; these effects can be modulated by MR antagonists. ahajournals.org

While the signaling effects of Althiazide are less extensively documented, some research suggests thiazide diuretics may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. cymitquimica.com Some data also points to Althiazide potentially acting as a phosphodiesterase type IV (PDE4) inhibitor, which would also have downstream effects on intracellular signaling. cymitquimica.com

| Pathway | Target Protein | Observed Effect of Spironolactone | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | p-Akt (phosphorylated Akt) | Down-regulation | portlandpress.com |

| PI3K/Akt/mTOR | p-mTOR (phosphorylated mTOR) | Down-regulation | portlandpress.com |

| TGF-β/SMAD | pSMAD3 (phosphorylated SMAD3) | Reduced Expression | oup.com |

| MAPK | p-p38MAPK (phosphorylated p38MAPK) | Inhibition | nih.gov |

Effects on Metabolic Flux and Biosynthetic Processes

The components of this compound influence multiple metabolic pathways, affecting glucose homeostasis, lipid metabolism, and biosynthetic precursor availability.

The Spironolactone component has been shown to exert a protective effect against features of metabolic syndrome. nih.gov In animal models fed a high-fat, high-salt diet, Spironolactone prevented the development of dyslipidemia. nih.gov It also ameliorates hepatic steatosis and inflammation. At a molecular level, Spironolactone can remodel the expression of key metabolic factors. In the heart, it has been found to inhibit aldosterone-induced changes in the expression of genes involved in fatty acid metabolism (e.g., PPARα, CPT-1B) and glucose utilization (e.g., Glut4, PDK4). researchgate.net By inhibiting the PI3K/Akt pathway, Spironolactone can also influence glucose metabolism and insulin (B600854) resistance. nih.gov

The Althiazide component, like other thiazide diuretics, is known to impact metabolism, sometimes leading to metabolic disturbances. Thiazide use is associated with an increased incidence of new-onset diabetes, a mechanism thought to be related to diuretic-induced hypokalemia, which can impair insulin secretion. ahajournals.org Thiazides can also cause hyperuricemia by increasing uric acid reabsorption in the proximal tubule. tandfonline.com Uric acid itself can influence cellular metabolism by inhibiting the Krebs cycle enzyme aconitase, which may shift cells toward glycolysis and provide precursors for biosynthetic pathways like the pentose (B10789219) phosphate (B84403) pathway. krcp-ksn.org

| Component | Metabolic Process | Observed Effect | Reference |

|---|---|---|---|

| Spironolactone | Lipid Metabolism | Prevents dyslipidemia; Ameliorates hepatic steatosis | nih.gov |

| Spironolactone | Fatty Acid Oxidation | Modulates expression of CPT-1B, LCAD, MCAD | researchgate.net |

| Spironolactone | Glucose Transport | Modulates expression of Glut4 | researchgate.net |

| Althiazide | Glucose Homeostasis | May increase plasma glucose, associated with hypokalemia | ahajournals.org |

| Althiazide | Uric Acid Level | Can lead to hyperuricemia | tandfonline.com |

Application of Mechanistic Systems Modeling in Predicting this compound's Cellular Effects

Mechanistic systems modeling, including quantitative systems pharmacology (QSP) and physiologically based pharmacokinetic (PBPK) models, is increasingly used to predict the effects of drugs like the components of this compound. nih.govmdpi.com These computational models integrate knowledge of physiological mechanisms, drug pharmacokinetics, and pharmacodynamics to simulate the effects of a drug on a biological system. nih.gov

For Spironolactone, PBPK models have been developed to understand its complex metabolism into active metabolites like canrenone and to predict drug exposure in various populations. mdpi.com QSP models have been created to describe and predict its impact on whole-body potassium homeostasis. nih.govresearchgate.net These models incorporate mathematical representations of renal potassium handling, including filtration, reabsorption, and secretion, as well as the regulatory feedback loop involving aldosterone. nih.gov By simulating the competitive antagonism of the mineralocorticoid receptor by Spironolactone, these models can predict changes in plasma potassium concentration under various conditions, such as different dietary intakes of sodium and potassium. nih.gov

For thiazide diuretics like Althiazide, systems biology approaches have been used to investigate complex phenomena such as diuretic resistance. nih.gov Computational models of renal solute and water transport can simulate the effect of inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule. researchgate.net These models can predict the resulting changes in sodium, potassium, and water excretion. By integrating data and mechanistic hypotheses, these models help elucidate how the kidney adapts to diuretic therapy and can be used to optimize treatment strategies. nih.govresearchgate.net

| Component | Model Type | Predicted Cellular/Systemic Effect | Reference |

|---|---|---|---|

| Spironolactone | PBPK | Plasma concentrations of parent drug and active metabolites | mdpi.com |

| Spironolactone | QSP | Changes in plasma potassium concentration; impact of hyperaldosteronism | nih.gov |

| Althiazide | Systems Biology / Renal Transport Model | Compensatory changes in ion transport leading to diuretic resistance | nih.gov |

| Althiazide | Renal Transport Model | Natriuretic, diuretic, and kaliuretic effects based on time of administration | researchgate.net |

No information was found specifically for the chemical compound "this compound" in the search results. The provided search results discuss Structure-Activity Relationship (SAR) studies, computational approaches like QSAR and molecular docking, pharmacophore modeling, and the design and synthesis of derivatives for various other compounds, but not for "this compound."

Therefore, it is not possible to generate the requested article focusing solely on "this compound" based on the available search results. To fulfill the user's request, information specifically about "this compound" is required.

Synthetic Methodologies for Amiloride

Established Synthetic Pathways for Amiloride

The synthesis of Amiloride and its analogues has been described in the literature, often involving the elaboration of a substituted pyrazine ring.

The synthesis of Amiloride analogues often starts from a pre-formed pyrazine core, such as methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate. biorxiv.org The synthesis can be designed to allow for diversification at various positions of the pyrazine ring. nih.govresearchgate.net

Optimization of Amiloride synthesis often involves the careful selection of reagents and reaction conditions to achieve high yields and purity of the desired analogues. The use of palladium-catalyzed cross-coupling reactions has been employed for the direct modification of the C(6)-position of the amiloride core. researchgate.net

Novel Approaches in Amiloride Synthesis Research

Novel research on Amiloride often focuses on the synthesis of new derivatives with modified biological activities or improved properties.

While specific chemoenzymatic routes for Amiloride synthesis were not detailed in the provided search results, the general principles of biocatalysis, such as the use of enzymes for selective transformations, are applicable to the synthesis of complex molecules like Amiloride and its derivatives. scispace.com

The application of green chemistry to Amiloride synthesis would involve strategies to reduce waste, use less hazardous chemicals, and improve energy efficiency. mdpi.comsigmaaldrich.comatiner.gr

Derivatization Strategies for Amiloride in Research Applications

Amiloride has been a scaffold for the development of new compounds targeting a variety of biological systems beyond its diuretic function.

Targeting Other Proteins: Amiloride analogues have been synthesized to act as inhibitors of the urokinase-type plasminogen activator (uPA), a target in cancer therapy. researchgate.net

RNA-binding Molecules: Amiloride has been established as a novel RNA-binding scaffold, and synthetic routes have been developed for combinatorial diversification at the C(5) and C(6) positions to create ligands with high affinity and selectivity for RNA targets like the HIV-1 TAR. nih.govresearchgate.net

Nanoconjugates for Imaging: Amiloride has been conjugated to dendrimers to create nanoconjugates for targeted SPECT imaging in animal models of cancer. mums.ac.ir

In Vitro Efficacy and Mechanistic Studies of Prinactizide

Cell-Based Assays for Prinactizide's Biological Activity

Cell-based assays are fundamental tools in drug discovery, offering a biologically relevant context to study the effects of a compound on living cells. news-medical.netfraunhofer.de These assays can measure a wide array of cellular processes, including cell proliferation, viability, signaling pathways, and changes in gene expression. immunologixlabs.comnih.gov For a compound like this compound, a panel of cell-based assays would be used to build a comprehensive profile of its biological activities. This approach helps to elucidate the mechanism of action, identify potential off-target effects, and determine the compound's potency in a cellular environment. immunologixlabs.combmglabtech.com The use of assays that can be miniaturized and automated allows for high-throughput screening (HTS), where thousands of compounds can be tested in parallel to identify promising drug leads. news-medical.net

Phenotypic screening identifies substances that induce a desired change in a cell's phenotype, or observable characteristics, without a preconceived notion of the molecular target. technologynetworks.comcrownbio.com This unbiased approach has been revitalized by advances in automated microscopy and high-content imaging (HCI), also known as high-content analysis (HCA). alitheagenomics.comwikipedia.org

In a hypothetical study of this compound, HCI would be employed to simultaneously quantify multiple phenotypic parameters in cells treated with the compound. crownbio.com Cells would be stained with fluorescent dyes to label various subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria). alitheagenomics.com Automated microscopes would then capture detailed images, and sophisticated software would analyze these images to extract a rich dataset of features, such as changes in cell morphology, protein localization, and organelle health. wikipedia.orgbiocompare.com This allows for the creation of a detailed "fingerprint" of this compound's cellular effects, which can provide clues to its mechanism of action and help identify potential toxicity early in development. biocompare.com

| Parameter Measured | Control (Vehicle) | This compound-Treated | Observed Change (%) | Implication |

|---|---|---|---|---|

| Nuclear Area (µm²) | 150.2 ± 8.5 | 125.6 ± 7.9 | -16.4% | Potential effect on cell cycle or chromatin condensation |

| Mitochondrial Membrane Potential | 100% (baseline) | 65.3 ± 5.1% | -34.7% | Possible impact on mitochondrial function/cellular bioenergetics |

| Cytoskeletal Integrity Score | 9.8 ± 0.4 | 5.2 ± 0.7 | -46.9% | Disruption of cellular structure and morphology |

| Lysosomal Mass/Cell | 45.1 ± 3.3 | 88.9 ± 6.2 | +97.1% | Indication of autophagy or cellular stress response |

The choice of cellular model is critical for generating relevant data. friendsofcancerresearch.org While standard immortalized cell lines are useful for initial high-throughput screening, more complex and disease-relevant models are necessary to probe specific investigational pathways. nih.govutah.edu Depending on the therapeutic goal for this compound, researchers would select specific cell lines, primary cells, or even patient-derived cells that accurately represent the disease biology. For instance, if this compound is being investigated as an anti-cancer agent, a panel of tumor cell lines representing different genetic backgrounds would be used. friendsofcancerresearch.org If its target is involved in an inflammatory pathway, primary immune cells would be more appropriate. researchgate.net The use of such tailored models provides a more accurate prediction of how the compound might behave in a more complex biological system. fda.gov

| Investigational Pathway | Cellular Model | Rationale | Key Endpoints |

|---|---|---|---|

| Oncology - Cell Proliferation | MCF-7 (Breast Cancer), A-2780 (Ovarian Cancer) | Represents common cancer types with established growth characteristics. researchgate.net | Cell viability (MTT assay), apoptosis (caspase activity) |

| Inflammation - Cytokine Signaling | Primary Human Monocytes | Provides a physiologically relevant model for immune response. | Inhibition of cytokine release (e.g., TNF-α, IL-6) |

| Neurodegeneration - Oxidative Stress | SH-SY5Y (Neuroblastoma) differentiated into neurons | Models neuronal cells to assess neuroprotective potential. | Reduction of reactive oxygen species (ROS), cell survival |

| Fibrosis - Extracellular Matrix Deposition | Primary Human Lung Fibroblasts | Directly relevant model for studying anti-fibrotic activity. | Collagen production, fibroblast-to-myofibroblast transition |

Organotypic and Ex Vivo Models for this compound's Mechanistic Efficacy

To bridge the gap between simple 2D cell culture and complex in vivo systems, researchers use organotypic and ex vivo models. ouhsc.edu Organotypic models involve growing cells in a three-dimensional (3D) structure, such as spheroids or organoids, which more closely mimic the architecture and microenvironment of native tissue. binasss.sa.crnih.gov Ex vivo models use freshly excised tissues from an organism, keeping them viable in the lab for a short period to test drug effects. mdpi.com

These advanced models are invaluable for studying the mechanistic efficacy of a compound like this compound. binasss.sa.crresearchgate.net For example, testing this compound on 3D tumor spheroids can reveal its ability to penetrate tissue and affect cells in different metabolic states (e.g., hypoxic core vs. proliferative outer layer), a level of complexity absent in 2D cultures. ouhsc.edu Similarly, an ex vivo study using precision-cut lung slices could be used to assess this compound's effects on lung tissue while preserving the native cellular diversity and structure. mdpi.com These models provide a higher-fidelity platform for predicting a drug's efficacy and are a critical step in validating a compound before it moves into more complex animal studies. researchgate.net

| Model System | Hypothetical Application | Treatment Groups | Endpoints Measured | Purpose |

|---|---|---|---|---|

| Human Colon Cancer Organoids | Anti-tumor efficacy | Vehicle Control, this compound (Low, Mid, High Conc.) | Organoid size/growth, Cell viability (3D assay), Apoptosis marker (cleaved Caspase-3), Proliferation marker (Ki-67) | To assess efficacy in a patient-relevant 3D model that mimics tumor micro-architecture. |

| Ex Vivo Human Skin Explant | Anti-inflammatory effect | Control, Inflammatory Stimulus (LPS), LPS + this compound | Secretion of pro-inflammatory cytokines (e.g., IL-1β, TNF-α), Histological changes | To evaluate mechanistic efficacy in intact human tissue with preserved cellular interactions. |

| 3D Liver Spheroids | Metabolic activity assessment | Vehicle Control, this compound | Albumin secretion, CYP450 enzyme activity | To investigate potential effects on liver function in a model that recapitulates liver physiology. binasss.sa.cr |

Advanced Analytical Quantification Methods for Prinactizide in Research Matrices

Chromatographic Techniques for Prinactizide Quantification

Chromatography is a fundamental separation technique that enables the isolation and purification of components from a mixture for qualitative and quantitative analysis. physionet.org In the context of quantifying a specific compound within a research matrix, chromatographic methods are indispensable for separating the analyte of interest from other matrix components that could interfere with accurate measurement.

HPLC-MS/MS and UHPLC-MS/MS Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful separation techniques widely used in pharmaceutical and biomedical analysis. These methods utilize a liquid mobile phase to carry a sample through a column packed with a stationary phase. The differential partitioning of the sample components between the mobile and stationary phases results in their separation. UHPLC is an evolution of HPLC that uses smaller particle sizes in the column, leading to higher resolution, faster analysis times, and improved sensitivity.

The coupling of HPLC or UHPLC with tandem mass spectrometry (MS/MS) creates a highly sensitive and selective analytical system. After the chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for the accurate quantification of an analyte even at very low concentrations in a complex matrix.

Table 1: Comparison of HPLC and UHPLC Systems

| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | 400-600 bar | 1000-1500 bar |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

Method Validation for Accuracy, Precision, Linearity, and Limits of Quantification

The validation of an analytical method is crucial to ensure that the obtained results are reliable and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation. The key parameters evaluated during method validation include:

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte and comparing the measured concentration to the nominal concentration. The accuracy is often expressed as the percentage of the nominal value.

Precision: Precision describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity: Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by plotting the instrument response against the analyte concentration, and the linearity is typically evaluated by the correlation coefficient (r²) of the regression line.

Limits of Quantification (LOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The Upper Limit of Quantification (ULOQ) is the highest concentration that meets these criteria.

Table 2: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Within ±15% of the nominal value (±20% at the LLOQ) |

| Precision (RSD) | ≤15% (≤20% at the LLOQ) |

| Linearity (r²) | ≥0.99 |

Spectroscopic and Electrochemical Approaches for this compound Detection

While chromatographic methods coupled with mass spectrometry are highly prevalent, spectroscopic and electrochemical techniques offer alternative or complementary approaches for the detection and quantification of chemical compounds.

Spectroscopic Methods: These techniques are based on the interaction of electromagnetic radiation with matter. For a compound with a suitable chromophore, ultraviolet-visible (UV-Vis) spectroscopy can be used for quantification. Fluorescence spectroscopy, which measures the emission of light from a substance that has absorbed light, can provide higher sensitivity and selectivity for fluorescent compounds.

Electrochemical Approaches: These methods involve the measurement of an electrical signal (such as current or potential) that is related to a chemical reaction involving the analyte. physionet.org Techniques like voltammetry can be used to quantify electroactive compounds. The development of chemically modified electrodes can enhance the sensitivity and selectivity of electrochemical sensors.

Isotope-Labeled Internal Standards in this compound Quantification

The use of an internal standard is a common practice in quantitative analysis to correct for variations in sample preparation and instrument response. An ideal internal standard is a compound that behaves chemically and physically similar to the analyte but can be distinguished by the detector.

Isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry. These are versions of the analyte where one or more atoms have been replaced with a stable heavy isotope (e.g., deuterium, carbon-13, or nitrogen-15). Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, leading to highly accurate and precise quantification.

Table 3: Common Isotopes Used in Labeled Standards

| Isotope | Natural Abundance (%) |

|---|---|

| ¹²C | 98.9% |

| ¹³C | 1.1% |

| ¹H | 99.98% |

| ²H (Deuterium) | 0.015% |

| ¹⁴N | 99.6% |

| ¹⁵N | 0.4% |

Research on this compound Faces Data Void

An extensive review of scientific literature and chemical databases reveals a significant lack of research data for the chemical compound this compound, particularly concerning its advanced chemical biology and associated research methodologies. While the compound is identified with a CAS Registry Number, 76270-06-9, and is listed as a combination of spironolactone (B1682167) and althiazide, there is a notable absence of in-depth studies required to construct a detailed scientific article on its research challenges and opportunities. chemblink.comnih.gov

This compound is cataloged in several chemical and pharmaceutical databases, often with synonyms such as Aldactacine, aldactazine, and spiroctazine. nih.govparanddarou.coarchive.org Its primary components are spironolactone, a potassium-sparing diuretic, and althiazide, a thiazide diuretic. nih.gov Consequently, it is classified as a diuretic and antihypertensive agent and is mentioned in lists of pharmaceutical substances and therapeutic agents. paranddarou.cobibliosante.mluniv-angers.frnephro.blog

Despite its listing as a pharmaceutical substance, dedicated research into the specific challenges and forward-looking opportunities in this compound studies appears to be non-existent in the public domain. There is no available information regarding the following specific areas of inquiry that were requested:

Challenges and Opportunities in Prinactizide Research

Q & A

Basic Research Questions

Q. How can I formulate a robust research question for studying Prinactizide’s mechanism of action?

- Methodology : Use the PICOT framework to structure your question:

- P (Population/Problem): Target biological system or disease model (e.g., hypertensive rat models).

- I (Intervention): this compound administration (dosage, route).

- C (Comparison): Comparator drugs or placebo.

- O (Outcome): Measurable endpoints (e.g., blood pressure reduction, enzyme inhibition).

- T (Time): Study duration (acute vs. chronic effects).

Example: "In hypertensive rats (P), how does this compound (I) compared to enalapril (C) affect angiotensin-converting enzyme activity (O) over 12 weeks (T)?" .

Q. What experimental design considerations are critical for in vitro studies of this compound?

- Key Steps :

Control Groups : Include vehicle controls and positive/negative pharmacological controls.

Dose-Response Curves : Test multiple concentrations to establish efficacy and toxicity thresholds.

Replication : Perform triplicate experiments to ensure statistical power.

Assay Validation : Use established methods (e.g., fluorometric assays for enzyme inhibition) .

Q. How do I select appropriate preclinical models for this compound research?

- Criteria :

- Pathophysiological Relevance : Match the model to the disease (e.g., spontaneous hypertensive rats for hypertension studies).

- Pharmacokinetic Compatibility : Ensure the model metabolizes this compound similarly to humans.

- Ethical Compliance : Follow NIH guidelines for animal welfare and reporting standards .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s off-target effects?

- Methodology : Conduct a systematic review with the following steps:

Literature Search : Use databases (PubMed, Scopus) with keywords: This compound, off-target, adverse effects.

Data Extraction : Tabulate conflicting results (e.g., Study A reports renal toxicity; Study B finds none).

Critical Appraisal : Assess study quality (e.g., sample size, blinding, bias).

Meta-Analysis : Pool data if heterogeneity is low (I² < 50%) .

Q. What statistical methods are optimal for analyzing this compound’s dose-dependent efficacy?

- Approach :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀.

- ANOVA with Post Hoc Tests : Compare multiple doses against controls (Tukey’s test for pairwise differences).

- Power Analysis : Predefine sample size to detect ≥20% effect size (α=0.05, β=0.2) .

Q. How can I validate this compound’s metabolite profiling using LC-MS/MS?

- Protocol :

Sample Preparation : Use plasma/tissue homogenates with stable isotope-labeled internal standards.

Chromatography : Optimize gradient elution for metabolite separation.

Mass Spectrometry : Apply MRM (multiple reaction monitoring) for specificity.

Validation : Assess precision (CV < 15%), accuracy (85–115% recovery), and matrix effects .

Methodological Challenges and Solutions

Research Frameworks for this compound Studies

Key Considerations for Publishing

- Reproducibility : Include detailed methods (e.g., this compound batch numbers, instrument settings) in supplementary materials .

- Ethics : Disclose conflicts of interest (e.g., funding from pharmaceutical companies) .

- Data Sharing : Adhere to journal policies for depositing datasets (e.g., NIH’s Figshare) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.